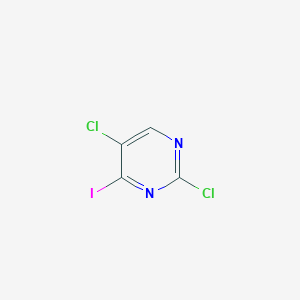![molecular formula C9H13ClN2 B6282390 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride CAS No. 2309456-15-1](/img/new.no-structure.jpg)
5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with an amine, followed by cyclization to form the azepine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine
- 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine
Uniqueness
5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .
Properties
CAS No. |
2309456-15-1 |
|---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-8-6-11-5-3-9(8)7-10-4-1;/h3,5-6,10H,1-2,4,7H2;1H |
InChI Key |
YSAZWIMLUQBCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=CN=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



